![molecular formula C9H10ClNO B046553 2-Chloro-4-butyrylpyridine CAS No. 113961-70-9](/img/structure/B46553.png)
2-Chloro-4-butyrylpyridine
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Overview
Description
Scientific Research Applications
Parthenocarpy Induction in Fruit Crops
2-Chloro-4-butyrylpyridine: has been studied for its role in inducing parthenocarpy in fruit crops like the Pyrus pyrifolia ‘Cuiguan’ pear. Parthenocarpy is the process of developing seedless fruit without fertilization. The compound, when used as an exogenous hormone, can influence fruit set and quality. For instance, it has been shown to induce fruit with a small core and high edible ratio, which is commercially desirable .
Agricultural Chemicals
The compound’s derivatives, particularly those with trifluoromethyl groups, are key structural motifs in active ingredients for agrochemicals. These derivatives are used to protect crops from pests and have been incorporated into over 20 agrochemical products with ISO common names. Their biological activities are attributed to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety .
Pharmaceutical Applications
In the pharmaceutical industry, 2-Chloro-4-butyrylpyridine derivatives are part of several approved pharmaceutical products. These compounds are also present in veterinary products and many candidates undergoing clinical trials. The unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Nonlinear Optical Materials
The compound has been used in the synthesis of organic nonlinear optical (NLO) single crystals, which are crucial for optoelectronics devices. These materials exhibit enhanced electronic NLO polarization response, which is significant for various optical applications. The compound contributes to the hyperpolarizability and high molecular polarizability of these materials .
Synthesis of Research Chemicals
2-Chloro-4-butyrylpyridine: is involved in the synthesis of various research chemicals. These chemicals are used in structural analysis and spectroscopic characterization, which are fundamental processes in scientific research. The compound’s role in these processes underscores its importance in the development of new materials and technologies .
Chemical Properties and Intermediates
The compound serves as an intermediate in the synthesis of more complex chemical entities. Its chemical properties are leveraged in the development of new compounds with potential applications in different fields, including materials science and chemical engineering .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2-chloro-4-anilinoquinazoline derivatives, which are structurally similar, have been reported as anticancer agents that target the egfr and vegfr-2 receptors .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it may interact with its targets (egfr and vegfr-2 receptors) and induce changes that lead to its observed effects .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including dna binding and molecular docking .
Result of Action
Related compounds have shown anticancer activity against various cancer cell lines .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZBUHDVURPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642133 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-butyrylpyridine | |
CAS RN |
113961-70-9 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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